molecular formula C19H16F2N2O2S B6566201 N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1021228-85-2

N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6566201
CAS No.: 1021228-85-2
M. Wt: 374.4 g/mol
InChI Key: YVZDZTKUGCGYCR-UHFFFAOYSA-N
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Description

This compound features an acetamide backbone with a 2,5-difluorophenyl group at the N-position and a sulfanyl-linked 1,3-oxazole ring substituted at the 5-position with a 3,4-dimethylphenyl group. The fluorinated aryl moiety enhances metabolic stability and lipophilicity, while the dimethylphenyl group on the oxazole may contribute to steric effects and π-π stacking interactions. The 1,3-oxazole core, a five-membered heterocycle with one oxygen and one nitrogen atom, provides rigidity and moderate electron-withdrawing properties, influencing binding to biological targets .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c1-11-3-4-13(7-12(11)2)17-9-22-19(25-17)26-10-18(24)23-16-8-14(20)5-6-15(16)21/h3-9H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZDZTKUGCGYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=C(C=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • 2,5-Difluorophenyl group : Enhances lipophilicity and potentially increases interaction with biological targets.
  • 1,3-Oxazole ring : Known for various biological activities, including antimicrobial and anticancer properties.
  • Sulfanyl acetamide moiety : May influence the compound's pharmacokinetics and interactions with enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated an IC50 value of approximately 10.28 µg/mL against HepG2 liver cancer cells .
  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis through caspase activation pathways. Studies have shown that similar compounds can activate caspases 3 and 9 in cancer cells, leading to cell cycle arrest at the G1 phase .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy:

  • Inhibition of Pathogens : Research indicates that derivatives containing the 1,3-oxazole scaffold exhibit activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium. Compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 2 µg/mL against these pathogens .
  • Broad-Spectrum Activity : The presence of the difluorophenyl group is hypothesized to enhance the antimicrobial potency by increasing membrane permeability in bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in the substituents on the oxazole ring significantly affect both anticancer and antimicrobial activities. For example, electron-withdrawing groups like fluorine enhance activity compared to electron-donating groups .
Substituent TypeEffect on Activity
Electron-withdrawing (F)Increased potency
Electron-donating (Me)Decreased potency

Case Studies

Several case studies have explored related compounds:

  • A study on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide showed enhanced anticancer activity compared to standard treatments like doxorubicin .
  • Another investigation into thiazole derivatives revealed promising results against resistant bacterial strains, indicating the potential for developing new antimicrobial agents based on similar scaffolds .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of oxazoles, including this compound, demonstrate promising anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, oxazole derivatives have been linked to the inhibition of specific kinases involved in cancer cell signaling pathways .
  • Antimicrobial Properties : The presence of the oxazole moiety has been associated with enhanced antimicrobial activity. Studies have reported that compounds containing sulfur and oxazole rings exhibit significant antibacterial effects against various pathogens, including resistant strains .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases .

Anticancer Research

A study published in a peer-reviewed journal investigated the efficacy of N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide in various cancer cell lines. The results indicated a dose-dependent reduction in cell viability in breast and lung cancer models. The mechanism was attributed to the compound's ability to activate apoptotic pathways and inhibit cell migration .

Antimicrobial Activity Assessment

In a comparative study on antimicrobial agents, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin. The study highlighted its potential as an alternative treatment for bacterial infections .

Anti-inflammatory Mechanism Investigation

A recent investigation into the anti-inflammatory properties of this compound revealed that it effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS (lipopolysaccharide). These findings suggest its potential application in managing chronic inflammatory conditions such as rheumatoid arthritis .

Comparison with Similar Compounds

Heterocyclic Core Variations

Compound A : N-(2,6-Dimethylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamide ()

  • Structural Features : Replaces the oxazole with a 1,3,4-oxadiazole ring and substitutes the 3,4-dimethylphenyl group with an indole moiety.
  • The indole group introduces hydrogen-bonding capabilities via its NH group, which may enhance interactions with enzymatic targets.
  • Implications : Likely distinct pharmacokinetic profiles due to indole’s susceptibility to oxidative metabolism .

Compound B : N-(2,5-Dimethylphenyl)-2-[[5-(4-Fluorophenyl)-4-Prop-2-enyl-1,2,4-Triazol-3-yl]sulfanyl]acetamide ()

  • Structural Features : Utilizes a 1,2,4-triazole ring substituted with 4-fluorophenyl and propenyl groups.
  • Key Differences :
    • The triazole ring (three nitrogen atoms) offers greater hydrogen-bond acceptor capacity.
    • The propenyl group adds steric bulk, possibly reducing membrane permeability.
  • Implications : Enhanced lipophilicity from the fluorophenyl group may improve bioavailability compared to the target compound .

Substituent Effects

Compound C : 2-[(5-Acetamido-1,3,4-Thiadiazol-2-yl)sulfanyl]-N-(2,5-Dimethoxyphenyl)acetamide ()

  • Structural Features : Features a 1,3,4-thiadiazole ring with an acetamido substituent and a dimethoxyphenyl group.
  • Methoxy groups on the phenyl ring improve solubility but reduce metabolic stability compared to fluorine.
  • Implications : Higher aqueous solubility but shorter half-life due to methoxy demethylation pathways .

Compound D : N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide ()

  • Structural Features : Substitutes the oxazole with a nitro and methylsulfonyl group on the phenyl ring.
  • Lacks a heterocyclic core, reducing structural rigidity.
  • Implications : Likely inferior stability due to nitro group’s susceptibility to reduction .

Stereochemical and Conformational Considerations

Compound E : (S)-N-[[3-(3,5-Difluorophenyl)-2-Oxo-5-Oxazolidinyl]Methyl]Acetamide ()

  • Structural Features: Contains an oxazolidinone ring (six-membered) with 3,5-difluorophenyl and stereospecific (S)-configuration.
  • Key Differences: Oxazolidinone’s larger ring size accommodates different binding modes. Stereochemistry at the S-position is critical for antimicrobial activity.
  • Implications: Demonstrates how minor structural changes (e.g., ring size) can shift biological targets entirely .

Comparative Data Table

Compound Name Heterocyclic Core Key Substituents Key Properties/Implications
Target Compound 1,3-Oxazole 2,5-Difluorophenyl, 3,4-Dimethylphenyl Balanced lipophilicity, moderate metabolic stability
Compound A () 1,3,4-Oxadiazole Indol-3-ylmethyl Enhanced hydrogen bonding, variable PK
Compound B () 1,2,4-Triazole 4-Fluorophenyl, Propenyl High lipophilicity, steric hindrance
Compound C () 1,3,4-Thiadiazole Acetamido, 2,5-Dimethoxyphenyl Improved solubility, shorter half-life
Compound D () None (simple acetamide) Nitro, Methylsulfonyl High reactivity, potential toxicity
Compound E () Oxazolidinone 3,5-Difluorophenyl (S-configuration) Antimicrobial activity, stereospecific binding

Research Findings and Implications

  • Heterocycle Impact : Oxazole and oxadiazole derivatives generally exhibit better metabolic stability than triazoles or thiadiazoles due to reduced susceptibility to enzymatic degradation .
  • Fluorine vs. Methoxy : Fluorinated aryl groups (as in the target compound) enhance both lipophilicity and resistance to cytochrome P450 metabolism compared to methoxy-substituted analogues .
  • Steric Effects : Bulky substituents (e.g., propenyl in Compound B) may reduce bioavailability but improve target specificity by minimizing off-target interactions .

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